

Validating the wound healing effects of Kamillosan against hyaluronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Kamillosan**
Cat. No.: **B1166676**

[Get Quote](#)

A Comparative Analysis of Kamillosan and Hyaluronic Acid in Wound Healing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the wound healing properties of **Kamillosan**, a standardized chamomile extract, and hyaluronic acid. While direct comparative clinical trials are limited, this document synthesizes available experimental data to offer an objective overview of their respective mechanisms and efficacy in promoting tissue repair.

I. Overview of Mechanisms of Action

Kamillosan (Chamomile Extract): The therapeutic effects of **Kamillosan** in wound healing are attributed to its rich composition of flavonoids (e.g., apigenin, luteolin) and terpenoids (e.g., α-bisabolol, chamazulene).[1][2] These compounds collectively exert anti-inflammatory, antimicrobial, and antioxidant effects, which are crucial for creating a favorable environment for tissue regeneration.[1] Preclinical studies suggest that chamomile extract stimulates fibroblast proliferation and enhances re-epithelialization and collagen fiber formation.[2]

Hyaluronic Acid (HA): A naturally occurring glycosaminoglycan in the extracellular matrix (ECM), hyaluronic acid plays a pivotal role in all phases of wound healing.[3] Its primary mechanism involves interaction with cell surface receptors, mainly CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[3] This interaction triggers downstream signaling

cascades that modulate inflammation, stimulate keratinocyte and fibroblast migration and proliferation, and promote angiogenesis.[3]

II. Quantitative Data on Wound Healing Efficacy

The following tables summarize quantitative data from preclinical and clinical studies on the wound healing effects of **Kamillosan** and hyaluronic acid. It is important to note that the study designs and models differ, precluding a direct statistical comparison.

Table 1: Efficacy of **Kamillosan** (Chamomile Extract) in Wound Healing (Preclinical Data)

Parameter	Study Details	Results	Citation
Wound Closure Rate	Excisional wound model in diabetic rats; topical application of 5% and 10% Matricaria Chamomilla (MC) gel for 15 days.	MC 5% and 10% treated groups showed significantly hastened wound area reduction compared to control and gel-base groups ($P < 0.05$).	[4][5]
Fibroblast Density	Excisional wound model in diabetic rats; topical application of 5% and 10% MC gel for 15 days.	Numerical density of fibroblasts in MC-treated groups was 99% (5% gel) and 106% (10% gel) higher than the control group ($P < 0.001$).	[4]
Vascularization	Excisional wound model in diabetic rats; topical application of 5% and 10% MC gel for 15 days.	Length density and mean diameter of vessels in MC-treated groups were significantly higher than in control and gel-base groups ($P < 0.05$).	[4]
Re-epithelialization & Collagen Formation	5-mm wound on the tongue of rats; topical application of 10% chamomile ointment for 10 days.	Stimulated re-epithelialization and the formation of collagen fibers after 10 days of treatment.	[2]

Table 2: Efficacy of Hyaluronic Acid in Wound Healing (Clinical and Preclinical Data)

Parameter	Study Details	Results	Citation
Wound Closure Rate (Clinical)	Open-label study on 43 patients with acute wounds; topical application of hyaluronic acid cream or dressing.	The mean surface area of wounds decreased by an average of 70% (from 556 mm ² to 169 mm ²) by the sixth evaluation. 56% of cases achieved complete healing by the sixth application.	[6]
Re-epithelialization (In Vitro)	Scratch assay on human keratinocytes; treatment with low- and medium-high-molecular-weight HA (LMHMW-HA) and high-molecular-weight HA (HMW-HA).	Both formulations significantly enhanced gap closure compared to controls. HMW-HA induced faster closure at approximately 30 hours.	[7]
Re-epithelialization (In Vivo)	Corneal wound model in mice; application of various HA-containing artificial tear products.	Re-epithelialization rate after 24 hours varied among different HA formulations, with the highest rate being 53.33%.	[8]
Granulation Tissue Formation (Clinical)	Observational study on 182 patients with chronic ulcers; comparison of HA alone vs. HA + Platelet-Rich Plasma (PRP).	After 30 days, patients treated with HA alone showed 78.4% \pm 4.4% re-epithelialization.	[9]

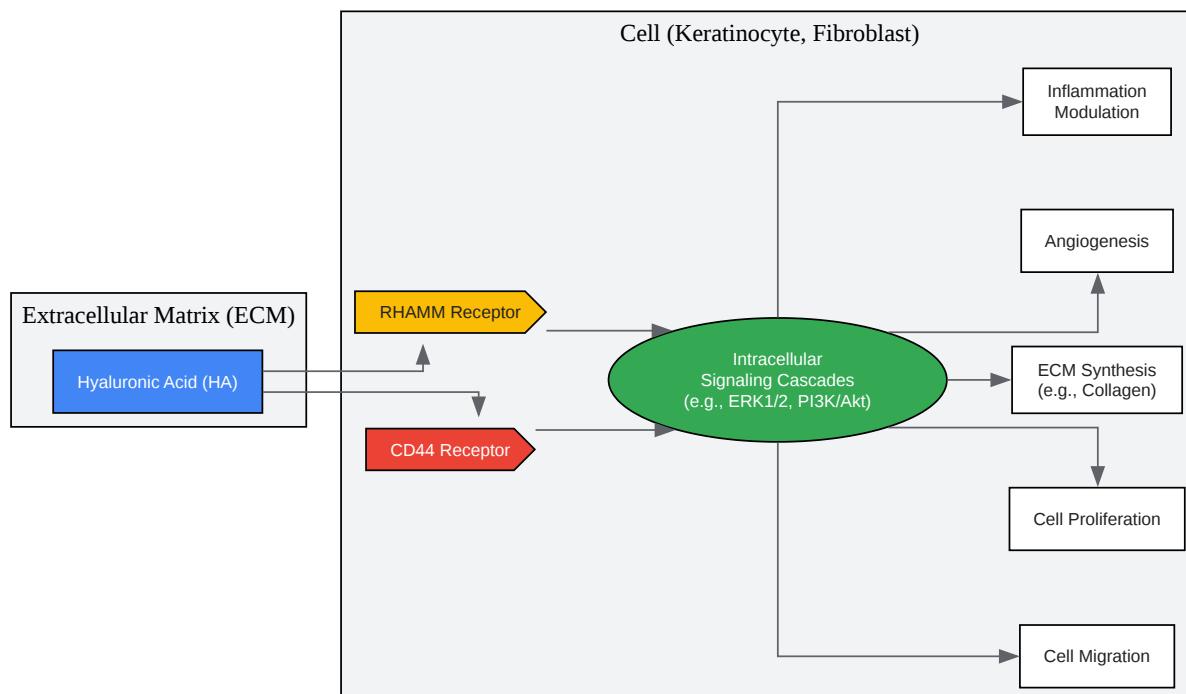
Inflammatory Cell & Fibroblast Infiltration (Preclinical)	Dermal wound model in rats; comparison of HA-based hydrogel, hydrocolloid gel, and no treatment.	On day 3, the HA group showed significantly higher inflammatory cell infiltration and collagen deposition. [10] By day 7, angiogenesis was highest in the HA group.
---	--	---

III. Experimental Protocols

Key Experiment: In Vivo Excisional Wound Model (Kamillosan)

- Animal Model: Male Wistar rats with streptozotocin-induced diabetes.[4][5]
- Wound Creation: A 1 cm² full-thickness excisional wound is created on the dorsal region of the rats.[4][5]
- Treatment Groups:
 - Control (no treatment)
 - Gel-base (placebo)
 - Matricaria Chamomilla (MC) 5% gel
 - Matricaria Chamomilla (MC) 10% gel[4][5]
- Application: Treatments are applied topically every 24 hours for 15 days.[4][5]
- Analysis:
 - Wound Closure Rate: Photographs of the wound are taken at regular intervals, and the wound area is measured.

- Histological Analysis: On day 15, tissue samples are collected for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess fibroblast density, vascularization (vessel density and diameter), and collagen deposition.[4][5]

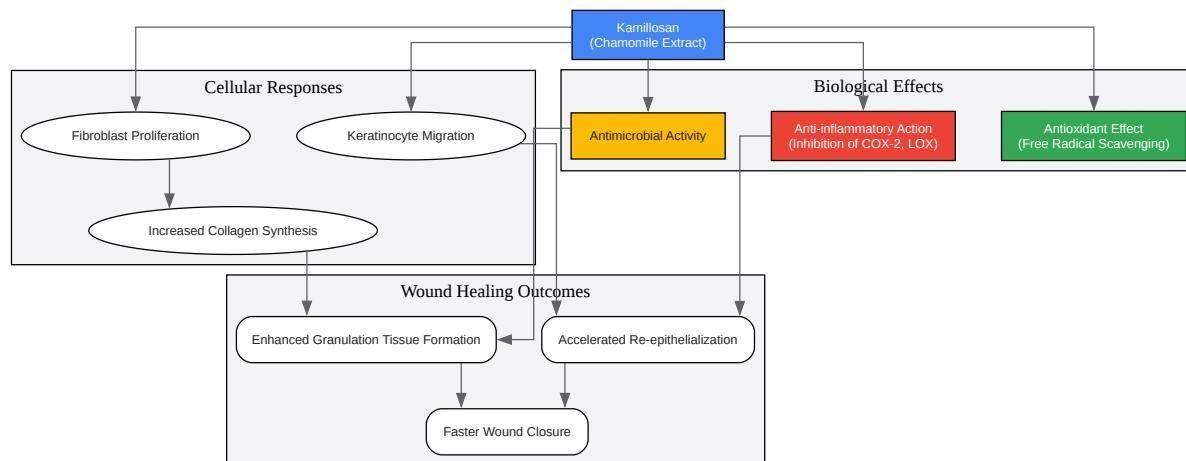

Key Experiment: Clinical Evaluation of Acute Wounds (Hyaluronic Acid)

- Study Design: Open-label, multicenter study.[6]
- Participants: 43 patients with acute wounds of various etiologies (e.g., trauma, surgical sutures, burns, dermabrasions).[6]
- Treatment: Application of hyaluronic acid as a cream or a dressing at each dressing change. [6]
- Parameters Evaluated:
 - Wound Surface Area: Measured at each evaluation to assess the rate of wound closure.
 - Wound Bed Characteristics: Assessed for the presence of fibrin and exudate.
 - Tolerability and Ease of Use: Rated by both nurses and patients.[6]
- Follow-up: Patients were evaluated for a maximum of nine applications.[6]

IV. Signaling Pathways and Mechanisms of Action

Hyaluronic Acid Signaling Pathway

Hyaluronic acid's effects on wound healing are primarily mediated through its interaction with the CD44 and RHAMM receptors on various cell types, including keratinocytes, fibroblasts, and immune cells. This binding initiates a cascade of intracellular signals that promote key healing processes.



[Click to download full resolution via product page](#)

Caption: Hyaluronic Acid Signaling Pathway in Wound Healing.

Kamillosan (Chamomile Extract) Mechanism of Action

The precise signaling pathways for chamomile extract in wound healing are not as extensively defined as those for hyaluronic acid. However, its multifaceted action involves several key biological processes that contribute to accelerated wound repair.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Polyherbal combination for wound healing: Matricaria chamomilla L. and Punica granatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]

- 5. traumamon.com [traumamon.com]
- 6. Efficacy and safety of hyaluronic acid in the management of acute wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Impact of Hyaluronic Acid-Containing Artificial Tear Products on Reepithelialization in an In Vivo Corneal Wound Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wound Healing: In Vitro and In Vivo Evaluation of a Bio-Functionalized Scaffold Based on Hyaluronic Acid and Platelet-Rich Plasma in Chronic Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of hyaluronic acid-based dressing versus hydrocolloid dressing in rat dermal wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the wound healing effects of Kamillosan against hyaluronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166676#validating-the-wound-healing-effects-of-kamillosan-against-hyaluronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com